N-(sec-butyl)-N'-(3,4-dimethoxybenzyl)urea
Overview
Description
N-(sec-butyl)-N’-(3,4-dimethoxybenzyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a sec-butyl group and a 3,4-dimethoxybenzyl group attached to the nitrogen atoms of the urea moiety. Compounds like this are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-N’-(3,4-dimethoxybenzyl)urea typically involves the reaction of sec-butylamine with 3,4-dimethoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of N-(sec-butyl)-N’-(3,4-dimethoxybenzyl)urea would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-N’-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring in the 3,4-dimethoxybenzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-N’-(3,4-dimethoxybenzyl)urea would depend on its specific interactions with biological targets. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The 3,4-dimethoxybenzyl group may enhance the compound’s ability to bind to specific molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(sec-butyl)-N’-(3,4-dimethoxyphenyl)urea: Similar structure but with a phenyl group instead of a benzyl group.
N-(sec-butyl)-N’-(3,4-dimethoxybenzyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
Uniqueness
N-(sec-butyl)-N’-(3,4-dimethoxybenzyl)urea is unique due to the presence of both the sec-butyl and 3,4-dimethoxybenzyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-butan-2-yl-3-[(3,4-dimethoxyphenyl)methyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-5-10(2)16-14(17)15-9-11-6-7-12(18-3)13(8-11)19-4/h6-8,10H,5,9H2,1-4H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPWZPLBRIBARL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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